REACTION_CXSMILES
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[I:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[C:4]([F:11])[CH:3]=1.[CH3:12][NH2:13]>>[F:11][C:4]1[CH:3]=[C:2]([I:1])[CH:7]=[CH:6][C:5]=1[NH:8][C:9]([NH:13][CH3:12])=[O:10]
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Name
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|
Quantity
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5.15 g
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Type
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reactant
|
Smiles
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IC1=CC(=C(C=C1)N=C=O)F
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Name
|
|
Quantity
|
9.8 mL
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Type
|
reactant
|
Smiles
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CN
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Name
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Hexanes
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Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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|
Type
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CUSTOM
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Details
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stirred at 23 deg C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A white precipitate formed as the mixture
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Type
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FILTRATION
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Details
|
The precipitate was collected via filtration and air
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Type
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CUSTOM
|
Details
|
dried
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=CC(=C1)I)NC(=O)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |